N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group and a substituted 1,4-dithiepan moiety. The compound’s structure combines a benzodioxane ring system, known for its metabolic stability and bioactivity, with a seven-membered 1,4-dithiepan ring containing a hydroxyl group.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S3/c16-14(9-21-5-6-22-10-14)8-15-23(17,18)11-1-2-12-13(7-11)20-4-3-19-12/h1-2,7,15-16H,3-6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCHSOZDCMVENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3(CSCCSC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with a unique structure that suggests potential pharmacological applications. Its molecular formula is , and it features both a benzodioxine core and a dithiepan moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Molecular Formula | C15H19N2O4S2 |
| Molecular Weight | 354.4 g/mol |
| Functional Groups | Hydroxy, sulfonamide, dithiol |
| Structural Features | Benzodioxine core, dithiepan moiety |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antifungal Properties
Similar to its antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. The antifungal mechanism is believed to involve interference with fungal cell membrane synthesis and function. Comparative studies with known antifungal agents indicate that this compound may offer a broader spectrum of activity.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. Further investigation into its selectivity for cancerous versus normal cells is ongoing.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
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Antimicrobial Efficacy Study
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control antibiotics.
-
Cytotoxicity Assessment
- Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used for viability assessment.
- Results : IC50 values indicated potent cytotoxicity at micromolar concentrations.
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Fungal Inhibition Test
- Objective : To assess antifungal activity against Candida albicans.
- Method : Broth microdilution method was utilized.
- Results : The compound demonstrated effective growth inhibition with low minimum inhibitory concentration (MIC) values.
Comparison with Similar Compounds
Antibacterial Activity
Structurally related sulfonamides exhibit varied antibacterial profiles:
The dithiepan group’s sulfur atoms and hydroxyl group may enhance membrane permeability or enzyme inhibition compared to halogenated or aromatic substituents.
Enzyme Inhibition
- Lipoxygenase Inhibition : Compound 5c (phenylpropyl derivative) and 5e (chlorobenzyl derivative) showed moderate inhibition (~40–50% at 100 µM) compared to Baicalein .
- Acetylcholinesterase (AChE) Inhibition : Ethylated sulfonamides (e.g., 5a , 5f ) demonstrated IC₅₀ values of 12–18 µM, suggesting substituent-dependent activity .
The target compound’s dithiepan group could modulate enzyme binding via hydrogen bonding (hydroxyl group) or hydrophobic interactions (sulfur-rich ring).
Physicochemical Properties
The dithiepan moiety increases molecular weight and may affect solubility due to its polar hydroxyl group and non-polar sulfur atoms.
Key Research Findings and Hypotheses
Substituent Effects : Bulkier substituents (e.g., phenylpropyl in 5c ) reduce antibacterial activity, suggesting steric hindrance limits target binding . The dithiepan group’s conformational flexibility might mitigate this issue.
Sulfur-Containing Moieties : Thiadiazole-containing analogues (e.g., ST041119) show enhanced enzyme inhibition, implying the dithiepan’s sulfur atoms could improve redox modulation or metal chelation .
Synthetic Challenges : Introducing the dithiepan group requires specialized reagents (e.g., thiol-containing intermediates) and optimized coupling conditions, as seen in related syntheses .
Q & A
Advanced Research Question
- Molecular Docking : Simulates interactions with target enzymes (e.g., α-glucosidase) to identify key binding residues (e.g., Asp214, Glu276) .
- QSAR Modeling : Relates substituent properties (e.g., logP, polar surface area) to bioactivity .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity risks .
How can solubility and stability challenges be addressed during in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
